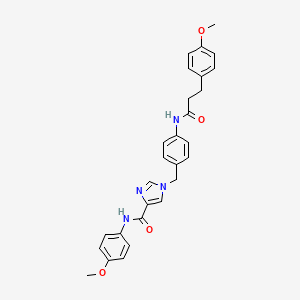

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

Descripción

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule featuring:

- A central imidazole-4-carboxamide core, which serves as a hydrogen-bond donor/acceptor.

- Two 4-methoxyphenyl substituents, contributing to hydrophobicity and electronic modulation.

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-35-24-12-5-20(6-13-24)7-16-27(33)30-22-8-3-21(4-9-22)17-32-18-26(29-19-32)28(34)31-23-10-14-25(36-2)15-11-23/h3-6,8-15,18-19H,7,16-17H2,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKLWTHEOKAVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl groups and the propanamido linkage. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Key Features of Comparable Compounds

Pharmacological and Physicochemical Insights

Benzimidazole derivatives (e.g., ) exhibit broader anticancer activity due to enhanced planarity and intercalation with biomolecules .

Substituent Effects :

- Methoxy groups : The target’s dual 4-methoxyphenyl groups provide electron-donating effects, stabilizing charge-transfer interactions. In contrast, 3,4-dimethoxy substituents () increase steric bulk but enhance binding to hydrophobic pockets .

- Linker flexibility : The propanamido-benzyl group in the target compound may improve binding to flexible enzyme active sites compared to rigid propyl chains in benzimidazole analogs .

Structure-Activity Relationship (SAR) Trends

- Carboxamide vs. Sulfonamide: Carboxamides (target compound) excel as H-bond donors/acceptors, while sulfonamides () prioritize sulfonic acid interactions (e.g., protease inhibition) .

- Methoxy Positioning : Para-methoxy groups (target) optimize steric compatibility with flat binding sites, whereas ortho-/meta-substitutions (e.g., 3,4-dimethoxy in ) favor deeper hydrophobic pockets .

Actividad Biológica

N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound featuring an imidazole ring and methoxyphenyl groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer fields. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Methoxyphenyl Groups : Two methoxy-substituted phenyl groups that enhance the compound's lipophilicity and biological activity.

- Amide Linkage : The presence of an amide group contributes to the compound's stability and interaction with biological targets.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common method includes:

- Claisen–Schmidt Condensation : This reaction combines appropriate aldehydes and ketones under basic conditions to form an imine intermediate.

- Formation of Amide Linkage : The imine is then reacted with an amine to form the final amide product.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide has been tested against various pathogens, including bacteria and fungi.

- Antifungal Activity : Studies show that compounds with imidazole rings can inhibit fungal growth by disrupting cell membrane integrity or interfering with ergosterol biosynthesis.

- Antibacterial Activity : The compound demonstrates promising antibacterial properties against Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial enzyme activity.

Anticancer Activity

The compound's anticancer potential is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest:

- Cell Cycle Arrest : The compound may disrupt cell cycle progression, leading to increased apoptosis in cancer cell lines.

- Inhibition of Tumor Growth : In vivo studies have indicated a reduction in tumor size when treated with this compound.

The biological activity of N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.

- DNA Interaction : The aromatic structure may allow the compound to intercalate into DNA, affecting replication and transcription processes.

Study 1: Antifungal Efficacy

A study published in Molecules evaluated the antifungal activity of similar imidazole derivatives against Aspergillus fumigatus. Results indicated that modifications on the phenyl rings significantly enhanced antifungal potency, suggesting a structure-activity relationship (SAR) that could be applied to N-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide .

Study 2: Anticancer Properties

In a preclinical trial, the compound was tested on several human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis, corroborating its potential as a therapeutic agent in oncology .

Comparative Analysis

| Property | N-(4-methoxyphenyl)-1H-imidazole | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Anticancer Activity | Significant | Variable |

| Mechanism of Action | Enzyme inhibition and DNA binding | Primarily enzyme inhibition |

Q & A

Basic: What are the key steps and analytical methods for synthesizing this compound?

The synthesis involves sequential coupling reactions: (1) Formation of the imidazole core via cyclization, (2) benzylation at the N1 position using a benzyl halide derivative, and (3) introduction of the 4-methoxyphenylpropanamido group via amide coupling. Critical parameters include temperature control (0–60°C), solvent selection (e.g., DMF for amidation), and reaction time optimization (6–24 hours). Analytical validation employs TLC for progress monitoring, -NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Advanced: How can reaction yields be optimized for low-yielding steps in the synthesis?

Yield optimization requires mechanistic investigation of rate-limiting steps. For example, steric hindrance during benzylation can be addressed using bulky base catalysts (e.g., DBU) to enhance nucleophilicity. Microwave-assisted synthesis (50–100°C, 30–60 min) may accelerate amide bond formation. Design of Experiments (DoE) approaches, such as factorial designs, can systematically evaluate solvent polarity, catalyst loading, and temperature interactions .

Basic: What spectroscopic techniques are essential for structural characterization?

Key techniques include:

- NMR : -NMR identifies proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm, methoxy groups at δ ~3.8 ppm). -NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.

- FT-IR : Detects amide C=O stretches (~1650 cm) and N-H bends (~3300 cm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refines torsional angles and hydrogen-bonding networks. For example, dihedral angles between the imidazole and methoxyphenyl groups (e.g., 55–85°) reveal steric effects. Challenges like twinning or weak diffraction require data collection at low temperatures (100 K) and iterative refinement with Olex2/GUI .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, A549) with IC calculations.

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) at 10–100 µM concentrations.

- Anti-inflammatory : COX-2 inhibition measured via ELISA .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Validate purity via HPLC (>95%) and control for metabolite interference. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm target engagement. Cross-reference structural analogs (e.g., 4-chloro derivatives in ) to identify substituent-dependent activity trends .

Basic: What strategies enable functional group derivatization of this compound?

Common derivatizations include:

- Amide hydrolysis : Acidic/basic conditions to cleave the propanamido group.

- Imidazole alkylation : Electrophilic substitution at N3 using alkyl halides.

- Methoxy deprotection : BBr-mediated demethylation to generate phenolic intermediates for further coupling .

Advanced: How can computational modeling predict binding modes and SAR?

Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies key interactions:

- Imidazole nitrogen coordination with Mg in ATP-binding pockets.

- Methoxyphenyl groups participating in π-π stacking (e.g., with Phe residues).

- MD simulations (GROMACS) assess binding stability over 100 ns trajectories. QSAR models quantify substituent effects on IC .

Basic: How should this compound be stored to ensure stability?

Store desiccated at −20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO (stable for 6 months at −80°C). Monitor decomposition via periodic NMR or LC-MS .

Advanced: What formulation strategies address poor aqueous solubility?

Nanoparticle encapsulation (PLGA polymers, 100–200 nm size via solvent evaporation) enhances bioavailability. Co-crystallization with succinic acid improves dissolution rates. Solubility parameters (Hansen solubility spheres) guide excipient selection (e.g., PEG 400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.